![molecular formula C16H12BrClN2O B2654435 4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 344282-71-9](/img/structure/B2654435.png)
4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
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Description
4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone (4-3BP-6-4CP-4,5DHP) is a heterocyclic compound belonging to the class of pyridazinones. It is an important intermediate in organic synthesis, and it has been used in a variety of scientific research applications.
Scientific Research Applications
- Researchers have explored the on-surface synthesis of two-dimensional (2D) covalent organic frameworks (COFs) using halogenated aromatic monomers. Specifically, 1,3,5-tris(4-bromophenyl)benzene has been studied on different substrates such as graphite (001), Cu (111), and Ag (110) under ultra-high vacuum conditions . These 2D COFs hold promise for applications in gas storage, catalysis, and electronic devices.
- 4-Bromo-3-chlorophenol serves as a precursor in organic synthesis. For instance, it can be used to prepare 4-(benzyloxy)-1-bromo-2-chlorobenzene by reacting it with benzyl bromide . Such reactions are essential for designing novel organic compounds with specific functionalities.
Surface-Mediated Synthesis of 2D Covalent Organic Frameworks
Organic Synthesis and Precursor Chemistry
properties
IUPAC Name |
5-(3-bromophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O/c17-12-3-1-2-11(8-12)14-9-15(19-20-16(14)21)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINJKUIRADDEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone |
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